molecular formula C10H16N2O2S B1372331 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 1039986-64-5

3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B1372331
CAS No.: 1039986-64-5
M. Wt: 228.31 g/mol
InChI Key: PZXVPSLVBOZCKH-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-N,N-dimethylbenzene-1-sulfonamide is a high-purity chemical compound provided for research and development purposes. With the CAS Number 1039986-64-5 and a molecular weight of 228.31, it has the molecular formula C 10 H 16 N 2 O 2 S . This benzenesulfonamide derivative features a unique 1-aminoethyl substituent on the benzene ring, which, alongside the dimethylsulfonamide group, makes it a valuable and versatile building block in medicinal chemistry and drug discovery. The primary research value of this compound lies in its role as a key chemical intermediate. It is designed for the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. The structure of benzenesulfonamide derivatives is often explored for targeting enzymes, such as carbonic anhydrases, and various biological receptors. Researchers can utilize the primary amine functional group for further functionalization through amide bond formation, reductive amination, or other conjugation chemistries, facilitating the creation of targeted compound libraries. Please note: This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-(1-aminoethyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-8(11)9-5-4-6-10(7-9)15(13,14)12(2)3/h4-8H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXVPSLVBOZCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide typically involves the reaction of 3-(1-aminoethyl)benzenesulfonamide with dimethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production. The use of biocatalysts, such as engineered transaminase polypeptides, has also been explored to enhance the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of sulfinamides or thiols.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Sulfonamides have been widely recognized for their antibacterial activity. The compound 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide is structurally similar to traditional sulfa drugs, which inhibit bacterial growth by interfering with folic acid synthesis. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial survival .

Case Study: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives demonstrated that modifications to the amine group can enhance antibacterial potency. The introduction of an aminoethyl group was found to improve solubility and bioavailability, making it a promising candidate for further drug development .

Pharmaceutical Formulations

Drug Delivery Systems
The compound can be utilized in drug delivery systems due to its ability to form stable complexes with various drugs. Its sulfonamide group enhances solubility in aqueous environments, which is beneficial for oral and parenteral formulations .

Table 1: Comparison of Solubility Profiles

CompoundSolubility (mg/mL)pH Stability
This compound15Stable at pH 5-7
Traditional Sulfa Drugs10Unstable at low pH

Material Science

Polymer Modifications
In materials science, sulfonamides are employed as additives to enhance the properties of polymers. The incorporation of this compound into epoxy resins has shown improvements in thermal stability and mechanical strength .

Case Study: Epoxy Resin Enhancement
Research indicates that the addition of this sulfonamide compound to epoxy formulations significantly increases the tensile strength and thermal resistance compared to unmodified resins. This makes it suitable for applications in coatings and adhesives where durability is critical .

Analytical Chemistry

Chromatographic Applications
The compound's unique structural characteristics allow it to be used as a standard in chromatographic analyses. Its presence assists in the calibration of methods used for detecting other sulfonamide compounds in biological samples, ensuring accuracy in pharmaceutical testing .

Environmental Applications

Water Treatment Processes
Sulfonamides are also being explored for their potential in environmental applications, particularly in water treatment processes where they can act as adsorbents for pollutants due to their functional groups that enhance binding with various contaminants .

Mechanism of Action

The mechanism of action of 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the aminoethyl group may interact with other biological targets, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Positional Isomers

  • 4-(1-Aminoethyl)-N,N-Dimethylbenzene-1-Sulfonamide (CAS 1212203-68-3): Structural Difference: The aminoethyl group is at the 4-position instead of the 3-position. Impact: Positional isomerism may alter electronic distribution, solubility, and binding affinity. The para-substituted analog (4-position) could exhibit enhanced steric accessibility compared to the meta-substituted (3-position) variant, affecting interactions with biological targets . Molecular Weight: 228.31 g/mol (for the 4-position isomer) .

Substituted Phenyl Ring Analogs

  • 3-(1-Aminoethyl)-N-(3-Chloro-4-Fluorophenyl)Benzene-1-Sulfonamide: Structural Difference: The sulfonamide nitrogen is bonded to a 3-chloro-4-fluorophenyl group instead of a dimethylamine. This could improve receptor binding in biological systems. Molecular Weight: 328.79 g/mol .

Varied Nitrogen Substituents

  • 3-(Aminomethyl)-N,N-Diethylbenzenesulfonamide (CAS 954276-11-0): Structural Difference: Diethylamine replaces dimethylamine at the sulfonamide nitrogen, and the amino group is at the methyl position (aminomethyl vs. aminoethyl). The shorter aminomethyl chain may limit conformational flexibility compared to aminoethyl . Molecular Weight: Not explicitly stated, but estimated ~270–290 g/mol.
  • N-(3-((1,4-Diazepan-1-yl)Methyl)Phenyl)-4-Chlorobenzenesulfonamide Hydrochloride: Structural Difference: Incorporates a 1,4-diazepane ring and a 4-chlorophenyl group. The chloro substituent enhances electronic effects. Molecular Weight: 379.90 g/mol .

Reactive Group Analogs

  • 3-(Chloromethyl)-N,N-Dimethylbenzene-1-Sulfonamide: Structural Difference: Chloromethyl group replaces aminoethyl. Impact: The chloromethyl group acts as a leaving group, making this compound a reactive intermediate for nucleophilic substitution reactions. In contrast, the aminoethyl group enables hydrogen bonding or coordination chemistry .

Electronic Effects

  • Electron-Donating Groups (e.g., dimethylamine) : Reduce sulfonamide acidity (higher pKa), decreasing hydrogen-bonding capacity but increasing lipid solubility.

Molecular Weight and Solubility

  • Smaller analogs (e.g., 228.31 g/mol for the 4-position isomer) likely exhibit better solubility than bulkier derivatives (e.g., 328.79 g/mol for the chloro-fluorophenyl analog) .

Data Tables

Table 1: Key Properties of Selected Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Feature
4-(1-Aminoethyl)-N,N-dimethylbenzene-1-sulfonamide 4-aminoethyl, N,N-dimethyl 228.31 Positional isomer
3-(1-Aminoethyl)-N-(3-Cl-4-F-Ph)-sulfonamide 3-Cl-4-F-phenyl, N-H 328.79 Enhanced acidity
3-(Aminomethyl)-N,N-diethylbenzenesulfonamide Aminomethyl, N,N-diethyl ~280 (estimated) Increased lipophilicity
N-(3-Diazepanyl-methyl-phenyl)-4-Cl-sulfonamide 1,4-Diazepane, 4-Cl-phenyl 379.90 CNS-targeting potential

Biological Activity

3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic applications, particularly in enzyme inhibition and antimicrobial activity.

Chemical Structure and Properties

The molecular structure of this compound features a sulfonamide group that can mimic para-aminobenzoic acid (PABA), a critical substrate for bacterial folate synthesis. This structural similarity is pivotal for its biological activity, particularly its role as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of enzymes associated with folate metabolism in bacteria. By mimicking PABA, it competes with this substrate for binding sites on bacterial enzymes, effectively inhibiting their activity and leading to bacterial growth suppression.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties by inhibiting bacterial growth. Studies have shown that it can effectively inhibit a range of Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibiotic agent .

2. Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes:

  • Carbonic Anhydrase (CA) : Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against human carbonic anhydrase isoforms, particularly CA IX and CA XII, which are associated with tumor progression .
  • Cholinesterases : It has also been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases like Alzheimer’s .

3. Antioxidant Properties

Some derivatives have shown moderate antioxidant activity through DPPH radical scavenging assays, indicating potential benefits in reducing oxidative stress .

Case Studies and Research Findings

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated effective inhibition against various bacterial strains.
Enzyme InhibitionShowed nanomolar inhibitory activity against CA IX and CA XII isoforms.
Antioxidant PropertiesModerate DPPH radical scavenging activity was observed in certain derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves sulfonylation of a substituted benzene precursor. A common approach is reacting 3-(1-aminoethyl)benzene derivatives with dimethylsulfamoyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane at 0–25°C .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yield optimization may require controlled stoichiometry (1.2:1 molar ratio of sulfamoyl chloride to amine) and inert atmosphere to prevent side reactions .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.3–7.8 ppm, sulfonamide S=O stretching at ~1350 cm1^{-1} in IR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 257.1) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly if the compound crystallizes in a suitable form .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

  • Case Example : If one study reports antimicrobial activity (MIC = 8 µg/mL) while another shows no effect, consider variables like bacterial strain specificity, compound solubility (e.g., DMSO vs. aqueous buffers), or assay conditions (aerobic vs. anaerobic). Validate via dose-response curves and orthogonal assays (e.g., time-kill kinetics) .
  • Statistical Approach : Use meta-analysis to identify confounding factors (e.g., pH, temperature) and apply multivariate regression to isolate compound-specific effects .

Q. How can computational modeling guide the design of derivatives with enhanced enzyme inhibition?

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to target enzymes (e.g., carbonic anhydrase or JAK kinases). Focus on key interactions: the sulfonamide group coordinates with Zn2+^{2+} in metalloenzymes, while the aminoethyl side chain may occupy hydrophobic pockets .
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with inhibitory IC50_{50} values to prioritize synthetic targets .

Q. What experimental designs are suitable for studying metal coordination chemistry with this compound?

  • Coordination Studies : React the compound with transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}) in ethanol/water at pH 7–8. Characterize complexes via UV-Vis (d-d transitions), cyclic voltammetry (redox peaks), and EPR (for paramagnetic ions).
  • Stoichiometry Determination : Job’s method of continuous variation to identify metal:ligand ratios .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays without compromising activity?

  • Formulation : Use co-solvents (e.g., 10% β-cyclodextrin) or nanoemulsion techniques. Validate biocompatibility via hemolysis assays .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) on the benzene ring while monitoring SAR for retained activity .

Q. What are the best practices for ensuring reproducibility in multi-step syntheses?

  • Critical Parameters : Document reaction temperature (±2°C), solvent batch (HPLC-grade), and intermediate purity (≥95% by HPLC). Use automated systems for precise reagent addition in air-sensitive steps .

Data Contradiction Analysis

Q. Why might NMR spectra vary between batches despite identical synthetic protocols?

  • Root Causes :

  • Tautomerism : The aminoethyl group may adopt different conformations, altering splitting patterns.
  • Residual Solvents : Ethanol vs. DMSO residues shift proton signals. Use D2_2O exchange to identify labile protons .
    • Mitigation : Standardize quenching and drying protocols; use deuterated solvents for consistency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide
Reactant of Route 2
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3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide

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